ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate
Description
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
ethyl 10-oxo-2,3,4,6,7,8,9,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-2-17-11(16)8-5-13-10(15)9-6-12-3-4-14(9)7-8/h8-9,12H,2-7H2,1H3,(H,13,15) |
InChI Key |
PVXIGRWQIWXWSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C2CNCCN2C1 |
Origin of Product |
United States |
Preparation Methods
Esterification and Oxidation of Pyridine Precursors
A common initial step is the esterification of nicotinic acid or related pyridine carboxylic acids to form ethyl nicotinate derivatives. This is typically achieved by refluxing the acid with ethanol in the presence of catalytic sulfuric acid, yielding ethyl esters in high yield (~98%).
Subsequently, oxidation of the pyridine ring nitrogen to form pyridine N-oxides is performed using oxidants such as 3-chloroperoxybenzoic acid (mCPBA) at low temperatures (0 °C to room temperature), providing pyridine N-oxide intermediates with yields around 98%.
Nucleophilic Substitution and Cyanation
The pyridine N-oxides undergo nucleophilic substitution at the ortho position using trimethylsilyl cyanide (TMSCN) in the presence of triethylamine under reflux conditions. This step introduces a cyano group, which is a key intermediate for further ring transformations. Yields for this step are moderate (~50%) due to the sensitivity of the reaction conditions.
Ring Fusion via Cycloaddition or Condensation
The bicyclic pyrido[3,4-c]azepine core is constructed through cycloaddition reactions such as Diels–Alder or condensation reactions involving amino-substituted pyridine derivatives and suitable dienophiles or electrophiles. For example, condensation of amino 4-nitrobenzoate derivatives with pyridine intermediates followed by oxidation and cycloaddition leads to fused bicyclic systems.
Reduction and Saturation to Decahydro Derivatives
To achieve the fully saturated decahydro ring system, catalytic hydrogenation or chemical reduction methods are employed. Hydrazine hydrate with Raney nickel catalyst in ethanol-water mixtures at 60–65 °C is an effective method to reduce nitro groups and saturate double bonds in the ring system, yielding tetrahydro or decahydro derivatives with high yields (~95%).
Functional Group Transformations: Keto and Carboxylate Installation
The 9-oxo functionality is introduced by selective oxidation of the bicyclic intermediate, often using mild oxidants or by hydrolysis of protected keto precursors. The ethyl carboxylate group is either retained from the initial esterification step or introduced via esterification of the corresponding carboxylic acid intermediate using standard carbodiimide coupling agents such as EDCI and HOBT in the presence of benzyl alcohol or ethanol.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Nicotinic acid + EtOH + H2SO4, reflux 85 °C, 8 h | 98 | Formation of ethyl nicotinate |
| 2 | Oxidation | mCPBA, 0 °C to RT, overnight | 98 | Pyridine N-oxide formation |
| 3 | Nucleophilic substitution | TMSCN + TEA, reflux 10 h | 50 | Introduction of cyano group |
| 4 | Cycloaddition/Condensation | Amino-substituted pyridine + dienophile, mild conditions | 70–85 | Formation of bicyclic pyridoazepine core |
| 5 | Reduction/Hydrogenation | Hydrazine hydrate + Raney Ni, EtOH/H2O, 60–65 °C | 95 | Saturation to decahydro derivative |
| 6 | Oxidation/Functionalization | Mild oxidants or hydrolysis, carbodiimide coupling | 80–90 | Installation of 9-oxo and carboxylate groups |
Detailed Research Findings
The esterification and oxidation steps are well-established with high reproducibility and yields, providing reliable intermediates for further transformations.
The nucleophilic substitution with TMSCN is sensitive to reaction time and temperature; prolonged reflux can lead to side reactions, thus optimization is critical.
Cycloaddition reactions to form the fused bicyclic system have been demonstrated with various substituted pyridine derivatives, showing good substrate scope and moderate to high yields.
Reduction using hydrazine hydrate and Raney nickel is efficient for saturating the bicyclic ring system and reducing nitro groups, with minimal over-reduction or decomposition.
Functional group transformations to install the keto and carboxylate groups are typically performed under mild conditions to preserve the bicyclic framework and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Heterocycles :
The target compound’s pyrido-azepine scaffold is less common than pyrrolo-pyrrole or thieno-pyrrole systems but shares the [3,4-c] fusion pattern, which influences steric and electronic properties . Unlike edotecarin, which is glycosylated for biological activity, the ethyl ester in the target compound suggests a focus on synthetic versatility .
Reactivity and Functional Group Influence
- Ester Groups : The ethyl ester in the target compound and imidazo-pyrrolo-pyridine (2c) enhances solubility and enables further derivatization (e.g., hydrolysis to carboxylic acids).
- Ketone at Position 9 : Similar to the dione groups in edotecarin , this moiety may participate in hydrogen bonding or serve as a site for bioisosteric replacement.
- Electron-Withdrawing Effects : The nitro group in nitropyridines accelerates cyclization , suggesting the ketone in the target compound could similarly stabilize transition states during synthesis.
Biological Activity
Ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features a pyridoazepine core structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 235.28 g/mol. The structural characteristics contribute to its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrido[3,4-c]azepine compounds exhibit notable antitumor activity. This compound has been evaluated as a precursor for synthesizing compounds with enhanced anticancer properties. A study highlighted its role in synthesizing ellipticine analogs, known for their cytotoxic effects against various cancer cell lines (Ergün et al., 2004) .
Antimicrobial Properties
The compound has shown potential antimicrobial activity. In vitro studies demonstrated that certain pyridoazepine derivatives possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
Neuroprotective properties have been attributed to compounds within the pyrido[3,4-c]azepine class. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Ergün et al., 2004 | Demonstrated the synthesis of ellipticine analogs from the compound with significant cytotoxicity against cancer cells. |
| Kondo et al., 1986 | Reported antibiotic activity of carbazole derivatives, suggesting potential parallels in activity for the target compound. |
| Recent In Vitro Studies (2023) | Showed promising results in antimicrobial assays against Gram-positive bacteria. |
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar to other pyridoazepines, it may inhibit DNA topoisomerases.
- Membrane Disruption : Interactions with microbial membranes leading to increased permeability.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
